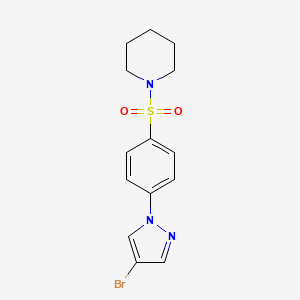

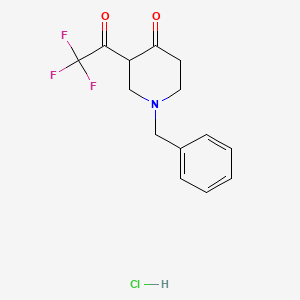

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

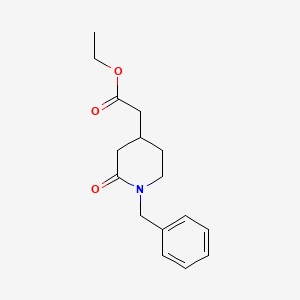

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride is a heterocyclic organic compound . It has a molecular weight of 321.724 and a molecular formula of C14H14F3NO2.ClH . The IUPAC name for this compound is 1-benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one;hydrochloride .

Molecular Structure Analysis

The canonical SMILES structure for this compound is C1CN(CC(C1=O)C(=O)C(F)(F)F)CC2=CC=CC=C2.Cl . The InChI Key is YJHAHYKXUFGTBE-UHFFFAOYSA-N . The compound has 6 H-Bond acceptors and 1 H-Bond donor .Physical And Chemical Properties Analysis

The compound has a molecular weight of 321.724 and a molecular formula of C14H14F3NO2.ClH . The exact mass is 321.07400 . The compound has 6 H-Bond acceptors and 1 H-Bond donor .Applications De Recherche Scientifique

Thermodynamic Study of Ketoreductase-catalyzed Reactions

The thermodynamic properties of ketoreductase-catalyzed reactions involving similar compounds to 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride were investigated, highlighting the influence of solvent and enzyme selection on the stereoselectivity of hydroxyl products. This study provides insights into the control of chirality in pharmaceutical synthesis, essential for drug effectiveness and safety (Tewari et al., 2008).

Glycosyl Triflates Formation and Glycosidic Linkages

Research demonstrated the use of 1-benzenesulfinyl piperidine (related to the subject compound) in combination with trifluoromethanesulfonic anhydride for activating thioglycosides to form glycosyl triflates. This method is significant for constructing glycosidic linkages, critical in the development of various biologically active molecules, including antibiotics and cancer treatment drugs (Crich & Smith, 2001).

Synthesis and Self-Assembly of 2-Aminopyrimidinones

A study on the synthesis of 2-aminopyrimidinones via a three-component reaction involving piperidine illustrates the potential of using piperidin-4-one hydrochloride derivatives in facilitating complex chemical transformations. These compounds exhibit self-assembly and hydrogen bonding, suggesting applications in materials science and nanostructure fabrication (Bararjanian et al., 2010).

σ Ligands Syntheses and Pharmacological Properties

Research into sila-analogues of σ ligands, derived from compounds structurally related to 1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride, reveals the synthetic pathway and pharmacological characteristics of these compounds. Such studies are vital for developing new therapeutic agents targeting the central nervous system (Tacke et al., 2003).

Piperidines Synthesis from Serine

A novel approach for synthesizing piperidines from serine was developed, showcasing the utility of piperidine derivatives in creating a broad range of amines. This research underscores the versatility of piperidines in medicinal chemistry, particularly in designing drugs with targeted biological activities (Acharya & Clive, 2010).

Propriétés

IUPAC Name |

1-benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO2.ClH/c15-14(16,17)13(20)11-9-18(7-6-12(11)19)8-10-4-2-1-3-5-10;/h1-5,11H,6-9H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJHAHYKXUFGTBE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(C1=O)C(=O)C(F)(F)F)CC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClF3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678054 |

Source

|

| Record name | 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-(2,2,2-trifluoroacetyl)piperidin-4-one hydrochloride | |

CAS RN |

1198285-40-3 |

Source

|

| Record name | 1-Benzyl-3-(trifluoroacetyl)piperidin-4-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-bromo-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B598114.png)